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molecular formula C31H42N4O6S3 B177788 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane CAS No. 104395-69-9

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane

Cat. No. B177788
M. Wt: 662.9 g/mol
InChI Key: AGQXRPMVTPWIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498155B1

Procedure details

A solution of tosyl chloride (8.1 g, 43 mmol) in chloroform (300 mL) was added dropwise over a period of 2 h to a solution of 1,4,8,11-tetraazacyclotetradecane (4.28 g, 21 mmol) in chloroform (150 mL) and triethylamine (18 mL) kept at 45° C. After the mixture stood at room temperature overnight, water (40 mL) was added with stirring. The organic layer was separated, dried (Na2SO4), and evaporated to dryness. The solid residue was dissolved in hot methanol (40 mL) and cooled to room temperature to yield a white oil. The methanol solution was decanted, and the oil triturated with more methanol to give white crystals of 7-H2O of the title compound (5.5 g, 33%). A second crop of the tritosyl derivative was obtained by evaporating the mother liquor of the first crop to dryness, dissolving the resulting sticky oil in chloroform (150 mL) and triethylamine (10 mL), and adding to the solution tosyl chloride (2 g, 10 mmol) dissolved in chloroform (50 mL) at 45° C. in 40 min. Standard workup of the solution gave white crystals of 7-H2O of the title compound (2.1 g, 13%). MS (ESP) m/z 663 [M+H]+.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[S:1](Cl)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[NH:12]1[CH2:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.[OH2:26]>C(Cl)(Cl)Cl.C(N(CC)CC)C>[C:7]1([CH3:8])[CH:9]=[CH:10][C:4]([S:1]([N:12]2[CH2:25][CH2:24][CH2:23][N:22]([S:1]([C:4]3[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=3)(=[O:2])=[O:26])[CH2:21][CH2:20][N:19]([S:1]([C:4]3[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=3)(=[O:3])=[O:2])[CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:3])=[O:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
4.28 g
Type
reactant
Smiles
N1CCNCCCNCCNCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 45° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in hot methanol (40 mL)
CUSTOM
Type
CUSTOM
Details
to yield a white oil
CUSTOM
Type
CUSTOM
Details
The methanol solution was decanted
CUSTOM
Type
CUSTOM
Details
the oil triturated with more methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCNCCCN(CCN(CCC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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